REACTION_CXSMILES
|
Cl.[CH3:2][O:3][C:4]1[C:5]2[O:16][CH2:15][O:14][C:6]=2[CH:7]=[C:8]2[C:13]=1[CH:12]=[N:11][CH:10]=[CH:9]2.O.[OH-].[Na+]>C(Cl)Cl>[CH3:2][O:3][C:4]1[C:5]2[O:16][CH2:15][O:14][C:6]=2[CH:7]=[C:8]2[C:13]=1[CH:12]=[N:11][CH:10]=[CH:9]2 |f:0.1,3.4|
|
Name
|
compound ( 4 )
|
Quantity
|
17.8 g
|
Type
|
reactant
|
Smiles
|
Cl.COC=1C2=C(C=C3C=CN=CC13)OCO2
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
After the solution was separated into two layers
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with 20 ml of methylene chloride
|
Type
|
WASH
|
Details
|
washed with 30 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
They were dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated at reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C2=C(C=C3C=CN=CC13)OCO2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.06 g | |
YIELD: PERCENTYIELD | 99.7% | |
YIELD: CALCULATEDPERCENTYIELD | 99.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |